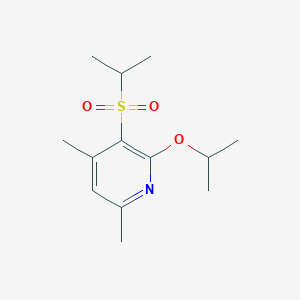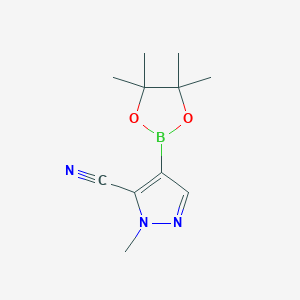
2-Isopropoxy-3-(isopropylsulfonyl)-4,6-dimethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-Isopropoxy-3-(isopropylsulfonyl)-4,6-dimethylpyridine” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyridine ring, which is a six-membered ring with alternating single and double bonds and one nitrogen atom. Attached to this ring would be the isopropoxy, isopropylsulfonyl, and methyl groups at the 2, 3, and 4,6 positions respectively .Chemical Reactions Analysis
Pyridine and its derivatives are known to participate in various chemical reactions. They can act as bases, forming salts upon reaction with acids. They can also undergo electrophilic substitution reactions, although these reactions are less common than with benzene due to the electron-withdrawing effect of the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar sulfonyl and isopropoxy groups in this compound would likely make it more polar and potentially more soluble in polar solvents compared to pyridine itself .科学的研究の応用
Synthesis and Reactivity
- 2-Iodylpyridine and its derivatives, including those related to 2-Isopropoxy-3-(isopropylsulfonyl)-4,6-dimethylpyridine, are used as recyclable reagents for the oxidation of sulfides and alcohols. The structural analysis through X-ray diffraction helps in understanding their reactivity (Yoshimura et al., 2011).
Antiviral Activity
- Compounds structurally similar to 2-Isopropoxy-3-(isopropylsulfonyl)-4,6-dimethylpyridine have been studied for their antiviral properties. For example, 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, which share a pyridine backbone, exhibit antiviral activity against herpes and retroviruses (Holý et al., 2002).
Polymer Synthesis
- In polymer science, pyridine-based compounds are used as initiators in the polymerization process. Studies have shown the application of similar pyridine derivatives in the N-heterocyclic carbene-organocatalyzed ring-opening polymerization (Bakkali-Hassani et al., 2018).
Conversion into Isoxazoles
- Pyridine derivatives are key intermediates in the synthesis of isoxazoles, a class of compounds with various applications, including pharmaceuticals. The conversion of pyrimidines into isoxazoles using pyridine N-oxide as a precursor has been demonstrated (Plas et al., 2010).
Antioxidant Properties
- Pyridinol derivatives have been synthesized and studied for their potential as antioxidants. This research can provide insights into the design of more effective antioxidants using pyridine frameworks (Wijtmans et al., 2004).
Electrochemical Studies
- The electroreduction behavior of pyridinium ions, which are structurally related to the compound , has been explored. This research aids in understanding the electrochemical properties of pyridine derivatives (Kashti-Kaplan et al., 1981).
Frustrated Lewis Pairs
- Pyridine-based compounds are used in the formation of intramolecular B-N bonds and four-membered rings, which are important in the study of frustrated Lewis pairs (Körte et al., 2015).
Polymerization Solvent Effects
- Research has shown that solvents like pyridine can significantly impact the polymerization process, influencing factors like the rate of consumption and molecular weight distributions (Harrisson et al., 2012).
Structural Analysis
- Structural analysis of compounds such as nimodipine, which share functional groups with 2-Isopropoxy-3-(isopropylsulfonyl)-4,6-dimethylpyridine, provides insights into structure-activity relationships of dihydropyridines (Wang et al., 1989).
将来の方向性
The study and application of pyridine derivatives is a broad and active area of research in organic chemistry. They have a wide range of applications, from pharmaceuticals to materials science. The future directions for a specific compound like “2-Isopropoxy-3-(isopropylsulfonyl)-4,6-dimethylpyridine” would depend on its specific properties and potential applications .
特性
IUPAC Name |
4,6-dimethyl-2-propan-2-yloxy-3-propan-2-ylsulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-8(2)17-13-12(18(15,16)9(3)4)10(5)7-11(6)14-13/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBMMVKDGGAJSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C(C)C)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(tert-Butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B2830425.png)

![N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide](/img/structure/B2830428.png)
![6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)pyrimidin-4-one](/img/structure/B2830429.png)


![7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2830435.png)

![2-Chloro-N-[2-(5-chloro-7-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2830437.png)
![(1R)-2,2-Difluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2830441.png)
![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2830443.png)
![N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2830444.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(2-pyridin-4-yl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B2830446.png)
![6-benzyl-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2830448.png)